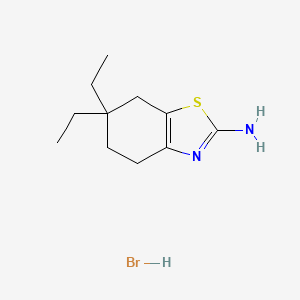

6,6-Diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide

Description

6,6-Diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide (CAS: 1909305-04-9) is a benzothiazole derivative with a bicyclic structure comprising a tetrahydrobenzothiazole core substituted with two ethyl groups at the 6-position and an amine group at the 2-position. The hydrobromide salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research. This compound is structurally related to bioactive benzothiazoles, which are known for their applications in neurology, cardioprotection, and antioxidant activity . Its synthesis typically involves cyclization reactions of substituted thioamides or condensation of aminothiols with carbonyl precursors, as inferred from analogous benzothiazole syntheses .

Properties

IUPAC Name |

6,6-diethyl-5,7-dihydro-4H-1,3-benzothiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2S.BrH/c1-3-11(4-2)6-5-8-9(7-11)14-10(12)13-8;/h3-7H2,1-2H3,(H2,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBHNRNBMCUXDCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2=C(C1)SC(=N2)N)CC.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as diethylamine and 2-aminothiophenol.

Condensation Reaction: The diethylamine reacts with 2-aminothiophenol under acidic conditions to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization to form the benzothiazole ring system.

Hydrobromination: The final step involves the addition of hydrobromic acid to yield the hydrobromide salt of the compound.

Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities of the compound. This involves the use of reactors and controlled reaction conditions to ensure the purity and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 6,6-Diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure.

Substitution: Substitution reactions can introduce different substituents onto the benzothiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various electrophiles and nucleophiles can be used to achieve substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 6,6-Diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the development of new chemical entities with unique properties.

Biology: In biological research, this compound is used to study the biological activity of benzothiazoles. It can be employed in assays to investigate its effects on various biological targets, such as enzymes and receptors.

Medicine: The compound has potential medicinal applications, including its use as a lead compound in drug discovery. It may exhibit pharmacological properties that make it suitable for the development of new therapeutic agents.

Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its unique chemical structure allows for the creation of materials with specific properties.

Mechanism of Action

The mechanism by which 6,6-Diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of 6,6-diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide are summarized below, with key differences in substituents, pharmacological activity, and physicochemical properties.

Table 1: Structural and Functional Analogs

Structural Modifications and Bioactivity

- The propyl-substituted analog (CAS: 104632-28-2) exhibits enantiomer-dependent activity, with the (R)-configuration being pharmacologically relevant in dopamine agonist therapies .

- Salt Form Impact : Hydrobromide salts (e.g., the target compound and the cardioprotective thiazole-azepine hybrid ) improve aqueous solubility, critical for in vivo efficacy.

Biological Activity

6,6-Diethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrobromide is a chemical compound with significant biological activity, characterized by its unique structure which includes a benzothiazole ring. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications. The molecular formula is with a molecular weight of approximately 291.26 g/mol .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest interactions with key enzymes and signaling pathways that are crucial for various cellular functions. These interactions may influence processes such as cell proliferation and apoptosis.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Initial studies have shown that it can induce cytotoxic effects in various cancer cell lines. For instance, experiments demonstrated significant cytotoxicity against HeLa and U87 cell lines with IC50 values indicating effective concentrations for inducing cell death .

- Enzyme Inhibition : The compound's structural features suggest potential as an inhibitor of specific enzymes involved in cancer progression and other diseases. Its binding affinity to these targets is currently being explored.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4,5,6,7-Tetrahydro-benzothiazol-2-amines | Lacks ethyl groups; simpler structure | |

| 2-Methyl-4,5,6,7-tetrahydro-benzothiazolamines | Contains a methyl group instead of ethyl | |

| This compound | Enhanced lipophilicity due to two ethyl groups |

The presence of two ethyl groups in the target compound enhances its lipophilicity and potentially improves its biological activity compared to other similar compounds .

Case Studies

Several studies have examined the biological activity of this compound:

- Cytotoxicity Study : A study evaluated the cytotoxic effects on normal (EUFA30) and cancerous (HeLa) cell lines. The results indicated that the compound caused significant increases in early apoptosis and necrosis in cancer cells at concentrations ranging from 1 to 300 µM .

- Enzyme Interaction Study : Another investigation focused on the compound's interaction with specific kinases involved in tumor growth. The findings suggested that it could serve as a lead compound for developing targeted cancer therapies.

Q & A

Q. Challenges :

- Bromine Use : Traditional methods require hazardous bromine for cyclization .

- Diastereomer Formation : Alkylation may yield undesired stereoisomers .

Solutions : - Alternative Cyclization : Replace bromine with iodine/NaIO₄ in acetic acid for safer ring closure .

- Chiral Resolution : Use HPLC with cellulose-based columns (e.g., Chiralpak IC) to isolate enantiomers .

- Flow Chemistry : Continuous flow reactors improve temperature control during exothermic steps (e.g., HBr addition) .

Advanced: How does the hydrobromide salt form influence the compound’s physicochemical properties?

- Solubility : Hydrobromide salt increases aqueous solubility (e.g., ~50 mg/mL in water vs. <5 mg/mL for free base) due to ionic dissociation .

- Stability : Hygroscopicity requires storage under anhydrous conditions (desiccator, N₂ atmosphere) .

- Bioavailability : Enhanced dissolution rate improves oral absorption in preclinical models (e.g., rat bioavailability ↑20% vs. free base) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.